2-Chloro-6-fluoro-4-nitroaniline
Overview
Description
2-Chloro-6-fluoro-4-nitroaniline is an aromatic compound with the molecular formula C6H4ClFN2O2. It is characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-nitroaniline typically involves the nitration of 2-chloro-6-fluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration .
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 4-nitroaniline followed by fluorination. This process can be optimized by controlling the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2-Chloro-6-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-4-nitroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-nitroaniline in biological systems involves its interaction with specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the fluoro substituent.
2-Fluoro-4-nitroaniline: Similar structure but lacks the chloro substituent.
2,6-Dichloro-4-nitroaniline: Contains two chloro substituents instead of one chloro and one fluoro.
Uniqueness
2-Chloro-6-fluoro-4-nitroaniline is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to compounds with only one type of halogen substituent .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVFEBYNQPWONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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